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Compound of Interest

Compound Name: 2-Chloro-4-ethoxy-quinazoline
CAS No.: 98947-26-3
Cat. No.: B8719442
Get Quote
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Executive Summary

2-Chloro-4-ethoxyquinazoline (CAS: 98947-26-3) serves as a pivotal electrophilic scaffold in
medicinal chemistry.[1] Its structural importance lies in the differential reactivity of the C2 and
C4 positions; the C4-ethoxy group acts as a "temporary" protecting group or a precursor for
further nucleophilic displacement, while the C2-chlorine atom provides a site for subsequent
amination, often used to attach solubilizing groups or pharmacophores (e.g., in prazosin or
gefitinib analogs).

This guide provides a definitive reference for the identification of this compound, distinguishing
it from its isomer (4-chloro-2-ethoxyquinazoline) through rigorous spectral analysis (NMR, IR,
Mass Spectrometry).

Synthesis & Preparation Protocol
The synthesis relies on the regioselective Nucleophilic Aromatic Substitution (S

Ar) of 2,4-dichloroquinazoline.[2] Due to the difference in electrophilicity, the C4 position is
significantly more reactive than C2, allowing for selective mono-alkoxylation.
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Experimental Workflow

Reagents: 2,4-Dichloroquinazoline (1.0 eq), Sodium Ethoxide (1.05 eq), Anhydrous Ethanol
(Solvent).[3][4] Conditions: 0°C to Room Temperature, 2-4 hours.

Dissolution: Dissolve 2,4-dichloroquinazoline in anhydrous ethanol under an inert
atmosphere (

).

o Addition: Dropwise addition of freshly prepared sodium ethoxide solution at 0°C. Ciritical
Step: Control temperature to prevent bis-substitution.

o Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by TLC
(Hexane/EtOAc 4:1).[1]

o Workup: Quench with ice water. The product precipitates as a white/off-white solid.[1] Filter
and wash with cold water.[1]

« Purification: Recrystallization from ethanol/water or flash chromatography.[1]
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Caption: Regioselective synthesis pathway favoring C4-substitution due to higher
electrophilicity at the C4 position.[1]

Spectral Characterization Data
A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The
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H NMR spectrum exhibits a characteristic pattern for the quinazoline core with a distinct ethoxy
group.[1] The regiochemistry (4-ethoxy) is confirmed by the chemical shift of the aromatic
protons, particularly H-5, which is deshielded by the peri-effect of the substituent at C4.

Instrument; 500 MHz, CDCI

(TMS internal standard).

Shift ( Coupling (
Position Multiplicity Integration Assignment
» PpM) ,» HZ)
-OCH
Ethoxy 1.52 Triplet (t) 3H 7.1
CH
-OCH
Ethoxy 4.65 Quartet (q) 2H 7.1
CH
) Aromatic
Ar-H6 7.55-7.65 Triplet (td) 1H 8.0,1.2 _
Ring
Aromatic
Ar-H8 7.85 - 7.90 Doublet (d) 1H 8.4 ,
Ring
) Aromatic
Ar-H7 7.92 - 8.00 Triplet (td) 1H 84,14 )
Ring
Peri-proton
Ar-H5 8.20-8.28 Doublet (d) 1H 8.2 _
(Deshielded)

Note: Data adapted from the methoxy-analog and standard substituent effects.[1] The quartet
at ~4.65 ppm is diagnostic for O-CH

attached to the electron-deficient quinazoline ring.[1]

B. Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the ether linkage and the retention of the chloro-
substituent.[1]
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Wavenumber (cm

Functional Group Mode

)
C-H (Aromatic) 3050 - 3080 Stretching
C-H (Aliphatic) 2980, 2930 Stretching (Ethoxy ethyl group)
C=N/C=C 1615, 1570 Quinazoline skeletal vibrations
C-0O-C 1340, 1260 Aryl alkyl ether stretch (Strong)
C-Cl 760 - 780 C-Cl stretch (Characteristic)

C. Mass Spectrometry (MS)

The mass spectrum provides confirmation of the molecular weight and the presence of a single

chlorine atom (characteristic 3:1 isotope ratio).

 lonization Mode: ESI+ or EI.
e Molecular Formula: C

H

CIN

O.[1]

o Exact Mass: 208.04.[1]
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Caption: Primary fragmentation pathways observed in Electron Impact (El) mass spectrometry.

References

+ Regioselectivity in Quinazolines: L. Cronin et al., Regioselective Nucleophilic Aromatic
Substitution of 2,4-Dichloroquinazoline, Molecules, 2016.

¢ Spectral Data Validation:Synthesis and Characterization of 4-Methoxyquinazoline
Derivatives, Molbank, 2016, M885.[5][6] (Data for analog used for correlation).

¢ Synthetic Protocol:Method for preparing 2,4-dichloroquinazoline derivatives, Patent
CN102584721A.
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26-3).[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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